molecular formula C10H7N5O2 B11811335 2-(5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)acetonitrile

2-(5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)acetonitrile

Cat. No.: B11811335
M. Wt: 229.19 g/mol
InChI Key: AVTWDZRGVQUVOP-UHFFFAOYSA-N
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Description

2-(5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)acetonitrile is a chemical compound known for its unique structure and properties It contains a triazole ring, which is a five-membered ring consisting of two carbon atoms and three nitrogen atoms, and a nitrophenyl group, which is a benzene ring substituted with a nitro group

Preparation Methods

The synthesis of 2-(5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)acetonitrile typically involves the nitration of benzeneacetonitrile followed by the formation of the triazole ring. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which is cooled to 0°C. Benzeneacetonitrile is then added dropwise, maintaining the temperature below 10°C. After the reaction is complete, the mixture is poured into ice, and the product is filtered and recrystallized from ethanol to obtain the desired compound .

Chemical Reactions Analysis

2-(5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines.

Scientific Research Applications

2-(5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, which may lead to the generation of reactive oxygen species. These reactive species can interact with cellular components, leading to various biological effects. The triazole ring can also interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

2-(5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)acetonitrile can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H7N5O2

Molecular Weight

229.19 g/mol

IUPAC Name

2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetonitrile

InChI

InChI=1S/C10H7N5O2/c11-6-5-9-12-10(14-13-9)7-1-3-8(4-2-7)15(16)17/h1-4H,5H2,(H,12,13,14)

InChI Key

AVTWDZRGVQUVOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)CC#N)[N+](=O)[O-]

Origin of Product

United States

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